
1-Tosylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosylisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tosylisoquinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tosylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
1-Tosylisoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Tosylisoquinoline involves its interaction with various molecular targets. The tosyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, which lacks the tosyl group.
Quinoline: A structural isomer with a different arrangement of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Eigenschaften
CAS-Nummer |
62141-44-0 |
|---|---|
Molekularformel |
C16H13NO2S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonylisoquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-6-8-14(9-7-12)20(18,19)16-15-5-3-2-4-13(15)10-11-17-16/h2-11H,1H3 |
InChI-Schlüssel |
YDHUXGPTSRGDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




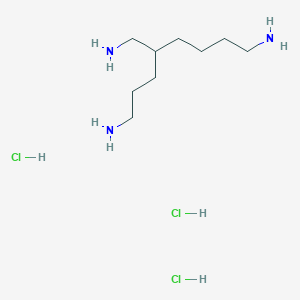

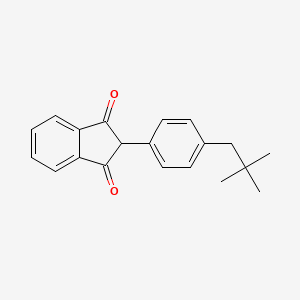
![tert-Butyl (3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11838970.png)
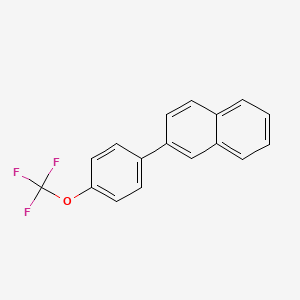
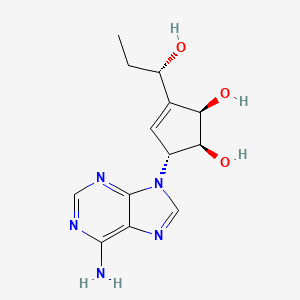

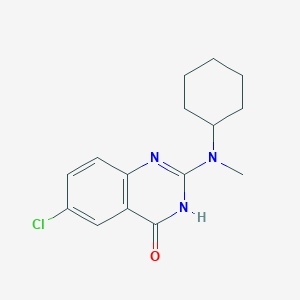

![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)


